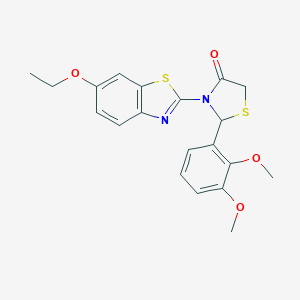
2-(2,3-Dimethoxyphenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dimethoxyphenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-thiazolidin-4-one, also known as DMET, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential applications in cancer therapy. DMET is a thiazolidinone derivative that exhibits a unique structure and possesses a range of biological activities that make it an attractive candidate for drug development.
Wirkmechanismus
2-(2,3-Dimethoxyphenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-thiazolidin-4-one exerts its anti-cancer effects through multiple mechanisms. It has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival, such as Akt and ERK. 2-(2,3-Dimethoxyphenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-thiazolidin-4-one also activates the p53 pathway, which is a tumor suppressor that regulates cell cycle progression and DNA repair.
Biochemical and Physiological Effects:
2-(2,3-Dimethoxyphenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-thiazolidin-4-one has been shown to have low toxicity in normal cells, while exhibiting potent anti-cancer activity in tumor cells. It has been reported to induce cell cycle arrest, inhibit cell migration and invasion, and reduce the expression of genes involved in tumor progression. 2-(2,3-Dimethoxyphenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-thiazolidin-4-one has also been shown to enhance the efficacy of other anti-cancer drugs, such as paclitaxel and cisplatin.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(2,3-Dimethoxyphenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-thiazolidin-4-one is its high degree of purity, which makes it suitable for use in preclinical studies. Its low toxicity in normal cells also makes it a promising candidate for further development as a cancer therapy. However, the limitations of 2-(2,3-Dimethoxyphenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-thiazolidin-4-one include its limited solubility in water, which may affect its bioavailability, and its relatively short half-life, which may require frequent dosing.
Zukünftige Richtungen
There are several future directions for research on 2-(2,3-Dimethoxyphenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-thiazolidin-4-one. One potential application is in combination therapy with other anti-cancer drugs, which may enhance its efficacy and reduce the risk of drug resistance. Another direction is in the development of novel drug delivery systems that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanisms of 2-(2,3-Dimethoxyphenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-thiazolidin-4-one's anti-cancer effects and to identify potential biomarkers for patient selection and monitoring.
Synthesemethoden
The synthesis of 2-(2,3-Dimethoxyphenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-thiazolidin-4-one involves the condensation of 2,3-dimethoxybenzaldehyde with 6-ethoxy-2-mercaptobenzothiazole and subsequent cyclization with thioglycolic acid. The reaction yields 2-(2,3-Dimethoxyphenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-thiazolidin-4-one as a white crystalline solid with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dimethoxyphenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in cancer therapy. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and prostate cancer cells. 2-(2,3-Dimethoxyphenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-thiazolidin-4-one has also demonstrated anti-angiogenic activity, which inhibits the growth of new blood vessels that supply nutrients to tumors.
Eigenschaften
Produktname |
2-(2,3-Dimethoxyphenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C20H20N2O4S2 |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
2-(2,3-dimethoxyphenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H20N2O4S2/c1-4-26-12-8-9-14-16(10-12)28-20(21-14)22-17(23)11-27-19(22)13-6-5-7-15(24-2)18(13)25-3/h5-10,19H,4,11H2,1-3H3 |
InChI-Schlüssel |
BDPMTDZIHHDITN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3C(SCC3=O)C4=C(C(=CC=C4)OC)OC |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3C(SCC3=O)C4=C(C(=CC=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-bromo-1-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277621.png)
![5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277622.png)
![5-bromo-3-hydroxy-1-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277623.png)

![2-{3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B277627.png)
![5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277628.png)
![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277629.png)
![3-[2-(4-Ethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one](/img/structure/B277634.png)

![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277637.png)
![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-ynylindolin-2-one](/img/structure/B277638.png)
![3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277640.png)
